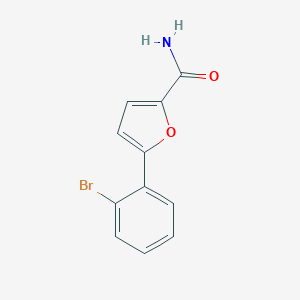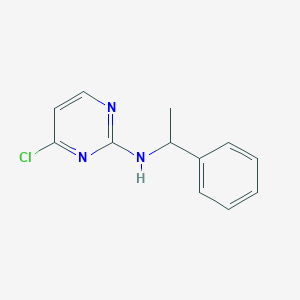
N-(4-chloro-2-pyrimidinyl)-N-(1-phenylethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-pyrimidinyl)-N-(1-phenylethyl)amine, commonly known as CPEA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CPEA belongs to the class of arylalkylamines and has a molecular weight of 250.77 g/mol.
Wirkmechanismus
CPEA acts as a substrate for monoamine transporters, including serotonin, dopamine, and norepinephrine transporters. Once inside the cell, CPEA inhibits the reuptake of these neurotransmitters, leading to an increase in their extracellular levels. This mechanism of action is similar to that of commonly used antidepressants such as selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs).
Biochemical and Physiological Effects
CPEA has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter levels, the enhancement of synaptic transmission, and the activation of intracellular signaling pathways. CPEA has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
CPEA has several advantages for use in lab experiments, including its high potency and selectivity towards monoamine transporters, its ability to cross the blood-brain barrier, and its well-defined mechanism of action. However, CPEA also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
There are several future directions for the study of CPEA, including the development of new CPEA analogs with improved pharmacological properties, the investigation of its potential use as a therapeutic agent for other psychiatric disorders, and the exploration of its effects on other neurotransmitter systems. Additionally, the use of CPEA in combination with other drugs or therapies may lead to improved treatment outcomes for various conditions.
Synthesemethoden
CPEA can be synthesized using various methods, including the reduction of 4-chloro-2-nitropyrimidine with sodium borohydride followed by the reaction with 1-phenylethylamine. Another method involves the reaction of 4-chloro-2,6-diaminopyrimidine with 1-phenylethylamine in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
CPEA has been extensively studied for its potential applications in various fields, including neuroscience, medicinal chemistry, and drug discovery. In neuroscience, CPEA has been shown to modulate the activity of monoamine transporters, which play a crucial role in the regulation of neurotransmitter levels. CPEA has also been investigated for its potential use as a therapeutic agent for the treatment of depression, anxiety, and other psychiatric disorders.
In medicinal chemistry, CPEA has been used as a lead compound for the development of new drugs targeting monoamine transporters. CPEA analogs have been synthesized and evaluated for their binding affinity and selectivity towards different transporter subtypes. These studies have led to the discovery of several new compounds with improved pharmacological properties.
Eigenschaften
Produktname |
N-(4-chloro-2-pyrimidinyl)-N-(1-phenylethyl)amine |
|---|---|
Molekularformel |
C12H12ClN3 |
Molekulargewicht |
233.69 g/mol |
IUPAC-Name |
4-chloro-N-(1-phenylethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C12H12ClN3/c1-9(10-5-3-2-4-6-10)15-12-14-8-7-11(13)16-12/h2-9H,1H3,(H,14,15,16) |
InChI-Schlüssel |
DDEUEAYOTPLDPU-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC2=NC=CC(=N2)Cl |
Kanonische SMILES |
CC(C1=CC=CC=C1)NC2=NC=CC(=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Cyano-2-[(4-ethoxyphenyl)hydrazono]acetamide](/img/structure/B224113.png)
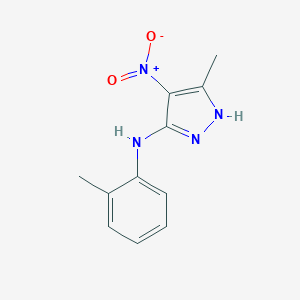
![Anilino[2-(benzyloxy)phenyl]acetonitrile](/img/structure/B224116.png)
![3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B224117.png)
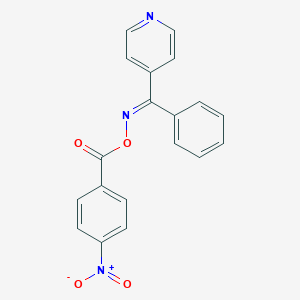
![2-benzamido-N-[4-[(2-benzamidobenzoyl)amino]butyl]benzamide](/img/structure/B224121.png)
![4-{4-[(Hexyloxy)carbonyl]anilino}-3,5-bisnitrobenzoic acid](/img/structure/B224123.png)
![4-methoxy-N-[(3-{[(2-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]-3-nitrobenzamide](/img/structure/B224124.png)
![2-(1,3-Benzoxazol-2-yl)-5-[(2-methylbenzoyl)amino]phenyl 2-methylbenzoate](/img/structure/B224125.png)
![N-(4-hydroxyphenyl)-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B224128.png)
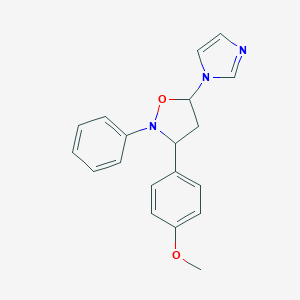
![2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene](/img/structure/B224143.png)

